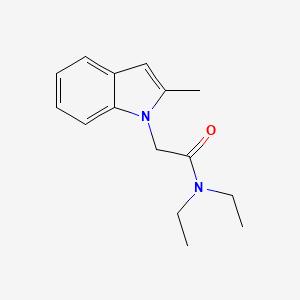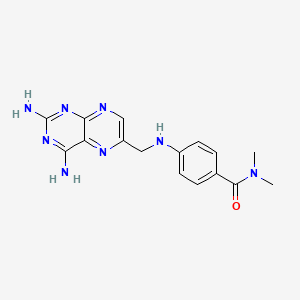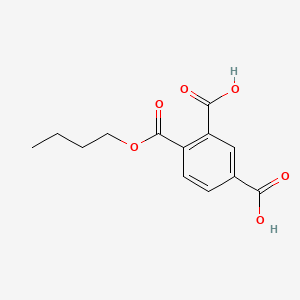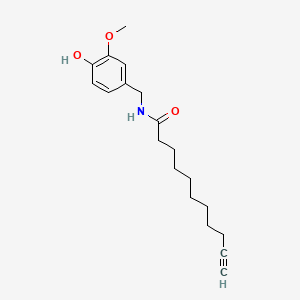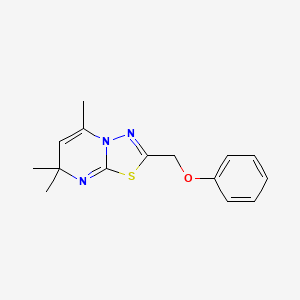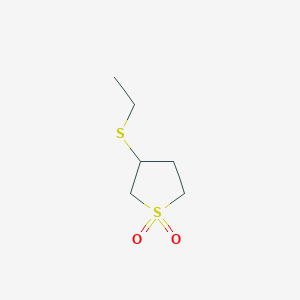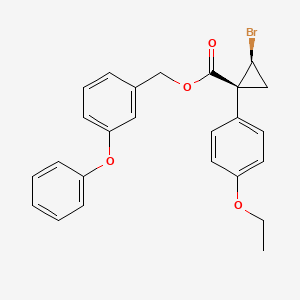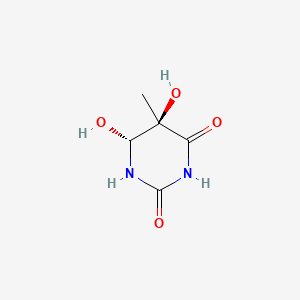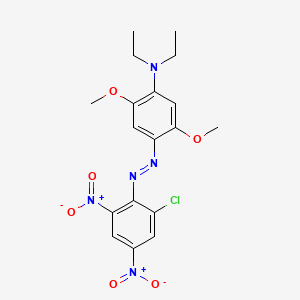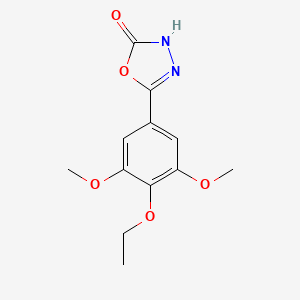
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes:
Starting Materials: 4-Ethoxy-3,5-dimethoxybenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Cyclization: The intermediate hydrazide undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to ring-opened products or reduced phenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of oxadiazoles are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the ethoxy and dimethoxy substituents, leading to different reactivity and applications.
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Contains a single methoxy group, resulting in different chemical properties.
5-(4-Ethylphenyl)-1,3,4-oxadiazol-2(3H)-one: Substitution with an ethyl group instead of ethoxy and dimethoxy groups.
Uniqueness
The presence of both ethoxy and dimethoxy groups in 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other oxadiazole derivatives and valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63698-54-4 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
5-(4-ethoxy-3,5-dimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-13-14-12(15)19-11/h5-6H,4H2,1-3H3,(H,14,15) |
Clave InChI |
YDKNUBPLWLNUHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)C2=NNC(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


